2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate
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Overview
Description
2-[6-(Benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl sulfurofluoridate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a benzyloxy group, a cyanopyridine moiety, and a fluorophenyl sulfurofluoridate group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl sulfurofluoridate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often involve the use of palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This could include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions: 2-[6-(Benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanopyridine moiety can be reduced to primary amines under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[6-(Benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl sulfurofluoridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-[6-(Benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate
- 2-Benzyloxy-1-methylpyridinium triflate
- Pinacol boronic esters
Properties
Molecular Formula |
C20H12F2N2O5S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-phenylmethoxypyridine |
InChI |
InChI=1S/C20H12F2N2O5S/c21-16-6-7-18(29-30(22,26)27)17(9-16)19(25)15-8-14(10-23)20(24-11-15)28-12-13-4-2-1-3-5-13/h1-9,11H,12H2 |
InChI Key |
MYABSGRWOWBSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F)C#N |
Origin of Product |
United States |
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